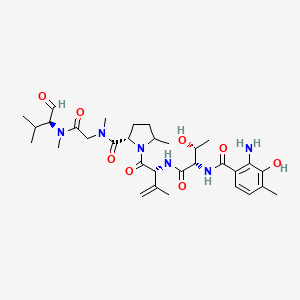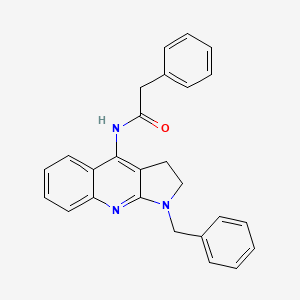
Unii-TM17E18tor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSD-506 is a muscarinic M2/M3 receptor antagonist that has been investigated for its potential use in treating overactive bladder, urinary incontinence, and benign prostatic hyperplasia . The compound was initially discovered by Roche and later licensed to Plethora Solutions for further development .
Preparation Methods
The synthesis of PSD-506 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is a customized synthesis product, and its production requires advanced synthesis technology and capabilities .
Chemical Reactions Analysis
PSD-506 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: PSD-506 can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PSD-506 has been primarily investigated for its potential therapeutic applications in treating overactive bladder, urinary incontinence, and benign prostatic hyperplasia . The compound’s ability to antagonize muscarinic M2/M3 receptors makes it a valuable candidate for these conditions. Additionally, PSD-506 has been studied in various clinical trials to assess its safety and efficacy in treating these urogenital diseases .
Mechanism of Action
PSD-506 exerts its effects by antagonizing muscarinic M2 and M3 receptors. These receptors are involved in the regulation of bladder contractions and other urogenital functions. By blocking these receptors, PSD-506 helps to reduce bladder overactivity and improve urinary continence . The molecular targets and pathways involved include the inhibition of acetylcholine binding to muscarinic receptors, leading to decreased bladder muscle contractions .
Comparison with Similar Compounds
PSD-506 is unique in its dual antagonistic activity on both muscarinic M2 and M3 receptors. Similar compounds include:
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Oxybutynin: A muscarinic receptor antagonist with similar therapeutic applications.
Solifenacin: A selective muscarinic receptor antagonist used for treating urinary incontinence.
Compared to these compounds, PSD-506’s dual antagonistic activity on both M2 and M3 receptors may offer a broader therapeutic effect .
Properties
CAS No. |
754177-77-0 |
|---|---|
Molecular Formula |
C22H37N3O3S |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
4-[4-[[(2S)-1-(4-methylsulfonylphenyl)propan-2-yl]-propylamino]butyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C22H37N3O3S/c1-4-14-24(15-5-6-16-25-17-13-23-12-11-22(25)26)19(2)18-20-7-9-21(10-8-20)29(3,27)28/h7-10,19,23H,4-6,11-18H2,1-3H3/t19-/m0/s1 |
InChI Key |
LKSVNYOHPRHYSG-IBGZPJMESA-N |
SMILES |
CCCN(CCCCN1CCNCCC1=O)C(C)CC2=CC=C(C=C2)S(=O)(=O)C |
Isomeric SMILES |
CCCN(CCCCN1CCNCCC1=O)[C@@H](C)CC2=CC=C(C=C2)S(=O)(=O)C |
Canonical SMILES |
CCCN(CCCCN1CCNCCC1=O)C(C)CC2=CC=C(C=C2)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSD-506; RO-3202904; PSD506; RO3202904; PSD 506; RO 3202904 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)






